molecular formula C₂₀H₃₂O B1146984 (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal CAS No. 13920-12-2

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal

Cat. No. B1146984
CAS RN: 13920-12-2
M. Wt: 288.47
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions to achieve high isomeric purity and yield. A notable synthesis approach for similar compounds includes the use of selective reactions and Wittig reactions for constructing precise molecular frameworks, as demonstrated in the synthesis of pheromone components for Manduca sexta (Chen & Millar, 2000). This method highlights the efficiency and specificity required in synthesizing compounds with multiple double bonds and methyl groups (Chen & Millar, 2000).

Scientific Research Applications

  • It has been utilized as a key intermediate in the synthesis of cembranolides, starting from geraniol and linalool, with improved synthetic methods being employed in these processes (Wang, Zheng, Gao, & Fan, 2010).

  • This compound plays a role in the synthesis of sex pheromone components of the tobacco hornworm moth, Manduca sexta. Efficient syntheses with high isomeric purity have been developed for related compounds, highlighting its significance in pheromone chemistry (Chen & Millar, 2000).

  • It is also involved in the enzymatic reactions using undecaprenyl diphosphate synthase from Micrococcus luteus, showcasing its potential application in microbiology and enzymology (Nagaki, Sato, Maki, Nishino, & Koyama, 2000).

  • The compound is a key player in the artificial substrate for undecaprenyl diphosphate synthase, further emphasizing its role in biochemical and enzymatic studies (Nagaki et al., 2000).

  • Additionally, it has been used in the synthesis of geranyllinaloisocyanide, a diterpene from marine sponges, showcasing its applicability in marine biology and natural product synthesis (Ichikawa, Yamazaki, & Isobe, 1993).

properties

IUPAC Name

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15-16H,6-8,10,12,14H2,1-5H3/b18-11+,19-13+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHRJMXIKKJVHG-QIRCYJPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=O)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal

Citations

For This Compound
1
Citations
N Furukawa, X Chen, S Asano, M Matsumoto… - Journal of Molecular …, 2023 - Elsevier
Prior to being utilized in the body, dietary vitamin K homologues are converted to menaquinone-4 (MK-4) by cleavage of the side chain part followed by prenylation. We predicted that …
Number of citations: 5 www.sciencedirect.com

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